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molecular formula C9H5ClFN B8677124 4-Chloro-6-fluoroisoquinoline

4-Chloro-6-fluoroisoquinoline

Cat. No. B8677124
M. Wt: 181.59 g/mol
InChI Key: UORWTZYYTNAMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722671B2

Procedure details

A solution of 1.5 g 6-fluoro-isoquinoline (23) in 4.5 ml sulfuryl chloride was heated to 60° C. in a microwave reactor (CEM Discovery) for 8 h. After cooling to room temperature the mixture was poured on ice and extracted three times with CHCl3. After drying over Na2SO4 the solvent was distilled off and the crude product was purified by flash chromatography to yield 930 mg of compound 24.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.S(Cl)([Cl:15])(=O)=O>>[Cl:15][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([F:1])[CH:3]=2)[CH:8]=[N:7][CH:6]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C=C2C=CN=CC2=CC1
Name
Quantity
4.5 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted three times with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4 the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC2=CC=C(C=C12)F
Measurements
Type Value Analysis
AMOUNT: MASS 930 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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